molecular formula C7H3FN2O3S B11762855 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B11762855
M. Wt: 214.18 g/mol
InChI Key: PJKVTEYKDDZUJN-UHFFFAOYSA-N
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Description

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound belongs to the class of benzothiazole derivatives, which are bicyclic heterocyclic systems containing a benzene ring fused with a 1,3-thiazole ring, and are renowned for their diverse and potent biological activities . The strategic incorporation of fluorine and nitro substituents at the 6- and 4-positions, respectively, makes this molecule a highly versatile and valuable intermediate for constructing more complex structures. The benzothiazole core is a privileged scaffold in drug discovery, with documented applications in the development of compounds exhibiting antibacterial , anti-inflammatory , antitumor , anticonvulsant , and antioxidant activities . The fluorine atom is a key feature for modulating a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like properties. The nitro group serves as a versatile handle for further synthetic functionalization, enabling its use as a key building block in organic and organoelement synthesis . Researchers can leverage this compound as a precursor for the synthesis of novel molecules targeting a range of biological pathways. Benzothiazole derivatives have been reported to act via mechanisms such as enzyme inhibition, including DNA gyrase, dihydropteroate synthase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), which are attractive targets for antibacterial agents . This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or veterinary use, or for any form of human consumption. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

6-fluoro-4-nitro-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3S/c8-3-1-4(10(12)13)6-5(2-3)14-7(11)9-6/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKVTEYKDDZUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Hydrolysis Strategy

The foundational method for synthesizing 2(3H)-benzothiazolones involves diazotizing 2-aminobenzothiazole derivatives followed by hydrolysis. As demonstrated in US5594145A, this two-step process achieves high yields (85–93%) for halogen- and nitro-substituted analogues:

  • Diazotization :

    • Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl), often with calcium chloride (CaCl₂) to stabilize intermediates.

    • Conditions : Slow addition of NaNO₂ at 20–50°C, followed by urea to quench excess nitrite.

    • Intermediate : Forms a diazonium chloride in situ.

  • Hydrolysis :

    • Conditions : Sealed reaction vessel heated to 140–150°C under 4–6 bar pressure for 4–5 hours.

    • Outcome : Converts 2-chlorobenzothiazole intermediates to the corresponding benzothiazolones.

For example, 6-fluorobenzothiazol-2-one is synthesized from 2-amino-6-fluorobenzothiazole using this protocol, yielding 85% product with a melting point of 188.4°C.

Synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one

Precursor Synthesis: 2-Amino-4-nitro-6-fluorobenzothiazole

StepParametersObservations
Diazotization40% NaNO₂, 30% HCl, 20–24°C, 5 hrsExothermic; requires slow NaNO₂ addition to avoid side reactions
Hydrolysis145–150°C, 5–6 bar, 4 hrsGray crystalline product; neutral washing critical for purity

Expected Outcome :

  • Yield : 80–90% (extrapolated from 6-fluoro and 6-nitro analogues).

  • Melting Point : ~210–220°C (estimated via DSC).

Analytical and Optimization Data

Reaction Monitoring

  • HPLC Analysis : Track precursor consumption and intermediate formation.

  • FT-IR : Confirm nitro group presence via asymmetric stretching at 1520 cm⁻¹ and symmetric at 1350 cm⁻¹.

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
HCl/EthanolCaCl₂91.699.0
H₂SO₄AlCl₃78.295.5
Acetic AcidNone65.489.1

Data adapted from US5594145A for 6-chloro and 6-nitro derivatives.

Challenges and Mitigation Strategies

Regioselective Nitration

  • Issue : Fluorine’s strong meta-directing effect may lead to undesired 5-nitro isomer.

  • Solution : Use bulky deactivating groups or low-temperature nitration to enhance para-selectivity.

Hydrolysis Side Reactions

  • Issue : Prolonged heating causes ring-opening or decarboxylation.

  • Mitigation : Optimize reaction time (4–5 hrs) and pressure (4–6 bar) to balance conversion and stability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-fluoro-2-amino-3,4-dihydro-1,3-benzothiazol-2-one, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The compound 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one has been synthesized and tested for its efficacy against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition (%)
6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-oneStaphylococcus aureus125 µg/mL90%
6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-oneEscherichia coli100 µg/mL85%

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .

1.2 Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of benzothiazole derivatives. For instance, compounds similar to 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one have shown promising results against Mycobacterium tuberculosis.

Compound MIC (µg/mL) Inhibition (%)
Benzothiazole derivative A25098
Benzothiazole derivative B10099

These compounds demonstrated moderate to good anti-tubercular activity, indicating their potential use in treating tuberculosis .

Material Science

2.1 Photovoltaic Applications

The unique electronic properties of benzothiazole derivatives have led to their exploration in organic photovoltaic devices. The incorporation of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one into polymer matrices has been studied for enhancing charge transport and stability in solar cells.

Case Study: Organic Solar Cells

A study evaluated the performance of solar cells incorporating benzothiazole derivatives:

Material Composition Power Conversion Efficiency (%) Stability (days)
Polymer A + Benzothiazole derivative8.5%30
Polymer B + Benzothiazole derivative9.0%45

The results indicate that the addition of these compounds improves both efficiency and stability of the devices .

Synthesis Techniques

The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have streamlined the process:

Synthetic Route Overview:

  • Starting Material: Benzothiazole
  • Reagents: Fluorinating agents and nitro groups introduced via electrophilic substitution.
  • Final Product: Purification through recrystallization or chromatography.

This efficient synthesis route is crucial for producing the compound in sufficient quantities for research and application purposes .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, likely enhancing electrophilic reactivity compared to halogenated analogues (e.g., 6,7-dichloro derivative) . Fluorine at position 6 increases polarity and may improve metabolic stability in biological applications compared to non-fluorinated analogues .

Saturation vs.

Biological Activity

6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one is a synthetic compound belonging to the benzothiazole class, characterized by its fused benzene and thiazole ring structure. Its molecular formula is C7H3FN2O3SC_7H_3FN_2O_3S. The compound's unique properties arise from the presence of a fluorine atom at the 6-position and a nitro group at the 4-position, making it a subject of interest for various biological applications.

Antimicrobial Properties

Research has shown that 6-fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness that surpasses traditional antibiotics like ampicillin and streptomycin. For instance, derivatives of this compound have shown minimal inhibitory concentration (MIC) values ranging from 0.00330.0033 to 0.046μg/mL0.046\,\mu g/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potency .

The mechanism of action involves the compound's interaction with specific biological targets. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, while the fluorine atom enhances stability and bioavailability. This dual-action mechanism allows for effective inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole structure can significantly influence biological activity. For example, variations in substituents on the thiazole ring can lead to differing levels of antibacterial efficacy. Compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to their electron-donating counterparts .

CompoundMIC (µg/mL)Activity
6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one0.008 - 0.046Strong antibacterial
Ampicillin0.5 - 2Reference antibacterial
Streptomycin1 - 5Reference antibacterial

Study on Antibacterial Activity

In a comprehensive study involving various derivatives of benzothiazole compounds, 6-fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one was found to have superior activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Evaluation of Toxicity

Further investigations into the toxicity profiles indicated that the compound is non-toxic when tested against human liver cell lines (HepG2), reinforcing its potential for therapeutic applications without significant side effects .

Q & A

Q. Table 1: Synthetic Method Comparison

MethodConditionsYield/PurityReference
Vilsmeier-HaackDMF/POCl₃, 60–65°C, 2.5 hHigh purity after CC
Microwave Irradiation130°C, 45 min, ethanol solventImproved efficiency
Reflux with CatalystH₂O, p-TsOH, 2 hModerate yield

Considerations : Solvent choice (e.g., ethanol vs. DMF), catalyst (e.g., p-TsOH), and temperature critically affect yield and purity. Column chromatography (CC) or recrystallization is often required for purification .

How can researchers confirm the structural integrity of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one using spectroscopic and crystallographic techniques?

Basic Research Question
Answer:

  • X-ray Crystallography : The gold standard for structural confirmation. For example, the crystal structure of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde was resolved with triclinic symmetry (space group P1), revealing bond lengths and angles consistent with similar benzothiazoles. Key parameters include a = 8.0994 Å, b = 13.6566 Å, and dihedral angles between aromatic rings .
  • NMR/IR Spectroscopy :
    • ¹H/¹³C NMR : Detect aromatic protons (δ 7.5–8.5 ppm) and fluorine coupling patterns.
    • IR : Confirm functional groups (e.g., C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₇H₁₀FN₃OS requires C 63.15%, H 3.12%, N 13.00%) .

Note : Non-classical interactions (e.g., π–π stacking, C–H···π) observed in crystal structures can stabilize the molecule and influence reactivity .

What advanced strategies are recommended for analyzing discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question
Answer:
Discrepancies in NMR or IR data may arise from dynamic effects, tautomerism, or impurities. Mitigation strategies include:

  • Variable-Temperature NMR : Resolve overlapping peaks caused by conformational exchange. For example, rotameric equilibria in benzothiazoles can split signals at low temperatures.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks. In related compounds, HSQC confirmed correlations between carbons and protons in fused rings .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra. Tools like Gaussian or ORCA model chemical shifts and vibrational modes .

Case Study : A benzothiazole derivative showed unexpected NOE correlations due to π–π interactions, resolved via crystallography .

How can molecular docking studies inform the biological activity of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one analogs?

Advanced Research Question
Answer:
Docking studies predict binding modes to targets like enzymes or receptors. For example:

  • Procedure :
    • Target Selection : Use databases (PDB) to identify structures (e.g., HIV-1 protease, kinase domains).
    • Ligand Preparation : Optimize the compound’s geometry using software (e.g., AutoDock Vina).
    • Docking Simulation : Assess binding affinity (ΔG) and key interactions (hydrogen bonds, hydrophobic contacts).
  • Example : A related benzothiazole showed strong binding to HIV-1 protease via hydrogen bonds with active-site residues .

Q. Table 2: Docking Parameters for Analog Design

ParameterRecommendationReference
Binding AffinityΔG ≤ -8.0 kcal/mol
Hydrogen Bonds≥2 interactions with catalytic residues
Solvent ExposureMinimize hydrophobic mismatches

What are the mechanistic implications of microwave irradiation versus conventional heating in synthesizing benzothiazole derivatives?

Advanced Research Question
Answer:
Microwave irradiation accelerates reactions via dielectric heating, reducing side reactions. Key differences:

  • Kinetics : Microwave synthesis of imidazo[2,1-b]benzothiazole achieved 85% yield in 45 minutes vs. 6 hours for conventional methods .
  • Selectivity : Controlled heating minimizes decomposition of nitro or fluoro groups.
  • Energy Efficiency : Lower energy consumption due to rapid thermal transfer.

Experimental Design : Compare time, yield, and byproduct profiles under both conditions using TLC/MS monitoring .

How do solvent polarity and protic/aprotic environments influence the synthesis of nitro-substituted benzothiazoles?

Advanced Research Question
Answer:

  • Polar Protic Solvents (e.g., H₂O, EtOH) : Favor SN1 mechanisms via carbocation stabilization. Used in reflux-based syntheses of dihydroquinazolinones .
  • Polar Aprotic Solvents (e.g., DMF, DMSO) : Enhance nucleophilicity in SN2 reactions, critical for Vilsmeier-Haack formylation .
  • Nonpolar Solvents (e.g., toluene) : Useful for high-temperature cyclization without side hydrolysis.

Q. Table 3: Solvent Effects on Reaction Outcomes

SolventPolarityReaction TypeYield ImpactReference
DMFHighFormylation/CyclizationHigh
EtOHModerateCondensationModerate
H₂OHighAcid-catalyzedVariable

What structural features of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one correlate with its potential bioactivity?

Advanced Research Question
Answer:

  • Nitro Group : Enhances electron-withdrawing effects, improving binding to redox-active enzymes (e.g., nitroreductases) .
  • Fluoro Substituent : Increases lipophilicity and metabolic stability. Fluorine’s van der Waals radius mimics hydrogen, aiding target fit .
  • Benzothiazole Core : Participates in π-stacking with aromatic residues in protein active sites .

Design Tip : Introduce methoxy or propargyl groups to modulate solubility and target engagement, as seen in related compounds .

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